molecular formula C8H11N5O2 B11893162 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol

Cat. No.: B11893162
M. Wt: 209.21 g/mol
InChI Key: DXNZJXFSXYRBKH-UHFFFAOYSA-N
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Description

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is a chemical compound with the molecular formula C8H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . The esterification of this product with an L-valine derivative and the removal of any protecting groups forms the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the purine ring .

Scientific Research Applications

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-[(6-imino-7H-purin-1-yl)methoxy]ethanol

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,9,14H,1-2,5H2,(H,10,11)

InChI Key

DXNZJXFSXYRBKH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=N)N(C=N2)COCCO

Origin of Product

United States

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